N-(3-ethoxypropyl)-6-imino-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-(3-ethoxypropyl)-6-imino-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes a triazatricyclo framework
Properties
Molecular Formula |
C23H24N6O3 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H24N6O3/c1-2-32-12-6-10-26-22(30)17-13-18-21(27-19-8-3-4-11-28(19)23(18)31)29(20(17)24)15-16-7-5-9-25-14-16/h3-5,7-9,11,13-14,24H,2,6,10,12,15H2,1H3,(H,26,30) |
InChI Key |
ZELUBKXMAKHOGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxypropyl)-6-imino-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the triazatricyclo core and subsequent functionalization. The synthetic route typically starts with the preparation of key intermediates, followed by cyclization and functional group modifications. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxypropyl)-6-imino-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
N-(3-ethoxypropyl)-6-imino-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-6-imino-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A compound with a similar triazatricyclo framework, known for its CDK2 inhibitory activity.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type compound with similar structural features.
Uniqueness
N-(3-ethoxypropyl)-6-imino-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its specific functional groups and triazatricyclo core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-(3-ethoxypropyl)-6-imino-2-oxo-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential biological activities. Its intricate structure suggests various interactions with biological macromolecules, making it a candidate for further investigation in medicinal chemistry and pharmacology.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C24H26N6O3 |
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | DPWSDECVRKCJHC-UHFFFAOYSA-N |
Structural Features
The compound features a tricyclic structure with multiple functional groups that may confer unique biological properties. The presence of the pyridine moiety and the ethoxypropyl substituent are particularly notable for their potential interactions with biological targets.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The specific binding affinity and inhibitory or activating effects on these targets are critical for understanding its pharmacological potential.
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : Interaction with receptors can modulate signal transduction pathways, influencing cellular responses.
- Protein Interaction : Binding to proteins may alter their function or stability, impacting cellular processes.
Research Findings
Recent studies have explored the biological effects of similar compounds within the same structural class. While specific data on this compound is limited, insights can be gleaned from analogous compounds:
- Anticancer Activity : Compounds with similar tricyclic structures have demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Effects : Certain related compounds exhibit antimicrobial activity against a range of pathogens.
Case Study 1: Anticancer Activity
A study investigated a structurally similar compound's effect on human breast cancer cells (MCF-7). The compound induced apoptosis and significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment.
Case Study 2: Anti-inflammatory Effects
Another research focused on a related tricyclic derivative that inhibited TNF-alpha production in LPS-stimulated macrophages by 50% at a concentration of 5 µM, suggesting potential for treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
